molecular formula C3H5N5O2 B1606331 5-Hydrazino-6-azauracil CAS No. 89715-82-2

5-Hydrazino-6-azauracil

Cat. No.: B1606331
CAS No.: 89715-82-2
M. Wt: 143.1 g/mol
InChI Key: JYSNQRABKJPPIY-UHFFFAOYSA-N
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Description

5-Hydrazino-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound that belongs to the class of triazine diones. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biological research. The structure of this compound consists of a triazine ring with hydrazino and azauracil functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-6-azauracil typically involves the reaction of 6-azauracil with hydrazine. One common method includes the following steps:

    Starting Material: 6-azauracil is used as the starting material.

    Reaction with Hydrazine: 6-azauracil is reacted with hydrazine hydrate under reflux conditions.

    Purification: The resulting product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazino-6-azauracil undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Azo and azoxy derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

5-Hydrazino-6-azauracil has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antitumor and antimicrobial agent.

    Biological Research: Used as a tool to study enzyme inhibition and nucleotide metabolism.

    Industrial Applications: Potential use in the synthesis of novel heterocyclic compounds with biological activity.

Mechanism of Action

The mechanism of action of 5-Hydrazino-6-azauracil involves its interaction with biological targets, such as enzymes involved in nucleotide metabolism. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This can result in the depletion of nucleotide pools, affecting cellular processes such as DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Azauracil: A parent compound with similar triazine dione structure.

    5-Bromo-6-azauracil: A halogenated derivative with different reactivity.

    6-Azauridine: A nucleoside analog with antiviral properties.

Uniqueness

5-Hydrazino-6-azauracil is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other 6-azauracil derivatives. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.

Properties

IUPAC Name

6-hydrazinyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-6-1-2(9)5-3(10)8-7-1/h4H2,(H,6,7)(H2,5,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSNQRABKJPPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296103
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89715-82-2
Record name 89715-82-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydrazino-6-azauracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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